molecular formula C12H10BrNO2S2 B5220022 5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5220022
M. Wt: 344.3 g/mol
InChI Key: LQDKUVCPUGQGOO-POHAHGRESA-N
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Description

5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is also known as BMX or BMX-001 and has been found to exhibit interesting biological activities, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The exact mechanism of action of BMX is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. For example, BMX has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BMX has also been found to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BMX has been found to exhibit a range of biochemical and physiological effects in cells and organisms. For example, BMX has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in cancer treatment. BMX has also been found to inhibit the growth of bacteria and fungi, which could be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using BMX in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation is that the exact mechanism of action of BMX is not fully understood, which could make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on BMX. One area of interest is in the development of BMX-based drugs for cancer treatment. Another area of interest is in the development of new antibiotics based on BMX. Additionally, further research could be done to better understand the mechanism of action of BMX and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method is well-established and it has been found to exhibit interesting biological activities, making it a promising candidate for drug development and other research applications. Further research is needed to fully understand the mechanism of action of BMX and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 5-(3-bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide and methyl isothiocyanate in the presence of a base. The reaction proceeds through a series of steps, leading to the formation of the final product. This synthesis method has been well-established and has been used in various studies to produce BMX.

Scientific Research Applications

BMX has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of drug development, where BMX has been found to exhibit interesting biological activities. For example, BMX has been shown to have antitumor activity, making it a promising candidate for cancer treatment. BMX has also been found to exhibit antimicrobial activity, which could be useful in the development of new antibiotics.

properties

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S2/c1-14-11(15)10(18-12(14)17)6-7-3-4-9(16-2)8(13)5-7/h3-6H,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDKUVCPUGQGOO-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-4-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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